

physical and chemical properties of 6-Bromo-2,3,4-trifluoroaniline

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Compound of Interest

Compound Name: 6-Bromo-2,3,4-trifluoroaniline

Cat. No.: B055962

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An In-depth Technical Guide to 6-Bromo-2,3,4-trifluoroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-2,3,4-trifluoroaniline is a polyhalogenated aromatic amine that serves as a crucial building block in modern organic synthesis. Its unique substitution pattern, featuring both bromine and multiple fluorine atoms on an aniline scaffold, imparts a distinct reactivity profile, making it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. The presence of electron-withdrawing fluorine atoms significantly influences the electronic properties of the aromatic ring and the reactivity of the amine group, while the carbon-bromine bond provides a versatile handle for various cross-coupling reactions. This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of **6-Bromo-2,3,4-trifluoroaniline**, along with insights into its synthesis and reactivity.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of **6-Bromo-2,3,4-trifluoroaniline** is presented below. Due to limited direct experimental data for this specific isomer, some properties are estimated based on data for structurally similar compounds.

Property	Value	Source/Comment
CAS Number	122375-82-0	[1]
Molecular Formula	C ₆ H ₃ BrF ₃ N	[1]
Molecular Weight	225.99 g/mol	[1]
Appearance	Solid	Inferred from supplier data.
Melting Point	No data available	
Boiling Point	No data available	
Density	No data available	
Solubility	No data available	Likely soluble in common organic solvents.

Synthesis of 6-Bromo-2,3,4-trifluoroaniline

The primary synthetic route to **6-Bromo-2,3,4-trifluoroaniline** is through the electrophilic bromination of 2,3,4-trifluoroaniline. The strong activating and ortho-, para-directing effect of the amino group directs the incoming bromine atom to the C6 position.

Experimental Protocol: Electrophilic Bromination

While a specific detailed protocol for the synthesis of **6-Bromo-2,3,4-trifluoroaniline** is not readily available in the public domain, a general procedure for the bromination of an activated aniline derivative can be outlined as follows. This protocol is illustrative and would require optimization for this specific substrate.

Materials:

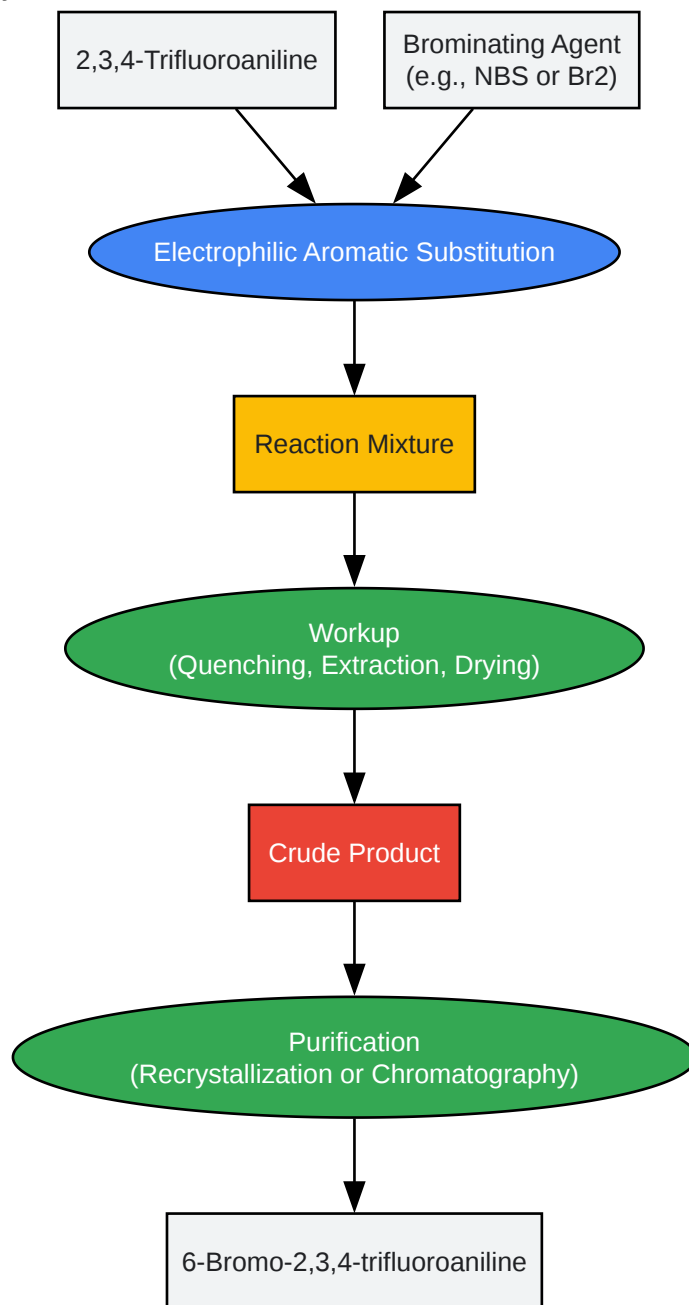
- 2,3,4-Trifluoroaniline
- N-Bromosuccinimide (NBS) or Bromine (Br₂)
- A suitable solvent (e.g., dichloromethane, chloroform, or acetic acid)

- An appropriate workup solution (e.g., sodium thiosulfate solution, sodium bicarbonate solution)
- Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

Procedure:

- Dissolve 2,3,4-trifluoroaniline in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution to a suitable temperature (typically 0 °C to room temperature) to control the reaction rate and selectivity.
- Slowly add a solution or suspension of the brominating agent (NBS or Br₂) in the same solvent to the reaction mixture. The addition should be done portion-wise or via a dropping funnel to maintain the desired temperature.
- Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), until the starting material is consumed.
- Upon completion, quench the reaction by adding an aqueous solution of a reducing agent like sodium thiosulfate to remove any excess bromine.
- Neutralize the reaction mixture with a mild base, such as a saturated aqueous solution of sodium bicarbonate, if an acidic solvent was used.
- Transfer the mixture to a separatory funnel and extract the product into an organic solvent.
- Wash the combined organic layers with brine, dry over an anhydrous drying agent, and filter.
- Remove the solvent under reduced pressure to obtain the crude product.
- Purify the crude product by a suitable method, such as recrystallization or column chromatography, to yield pure **6-Bromo-2,3,4-trifluoroaniline**.

Synthesis Workflow for 6-Bromo-2,3,4-trifluoroaniline



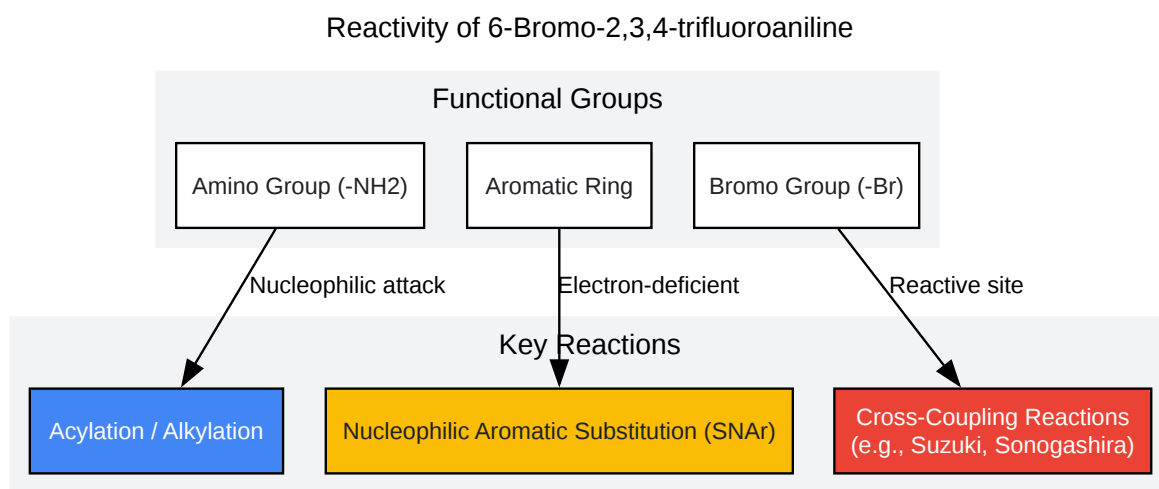
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A generalized workflow for the synthesis of **6-Bromo-2,3,4-trifluoroaniline**.

Chemical Reactivity

The reactivity of **6-Bromo-2,3,4-trifluoroaniline** is dictated by the interplay of its functional groups.

- **Amino Group:** The primary amine is nucleophilic and can undergo typical reactions such as acylation, alkylation, and diazotization.
- **Aromatic Ring:** The trifluorinated benzene ring is electron-deficient, which can influence its susceptibility to further electrophilic or nucleophilic aromatic substitution.
- **Carbon-Bromine Bond:** The C-Br bond is significantly more reactive than the C-F bonds in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for selective functionalization at the C6 position.



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Logical relationships of functional groups and their key reactivities.

Spectroscopic Properties

While specific spectral data for **6-Bromo-2,3,4-trifluoroaniline** is not widely published, the expected spectroscopic characteristics can be predicted based on its structure.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the following functional groups:

- **N-H stretching:** Two bands in the region of 3300-3500 cm^{-1} for the primary amine.

- C-H stretching (aromatic): Aromatic C-H stretching vibrations typically appear around 3000-3100 cm^{-1} .^[1]
- C=C stretching (aromatic): Aromatic ring stretching vibrations are expected in the 1400-1650 cm^{-1} range.^[1]
- C-N stretching: Typically found in the 1250-1360 cm^{-1} region for aromatic amines.
- C-F stretching: Strong absorptions in the 1000-1400 cm^{-1} region.
- C-Br stretching: Found in the lower frequency region, typically 500-700 cm^{-1} .

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: A single resonance is expected for the aromatic proton at the C5 position. The chemical shift will be influenced by the adjacent fluorine and bromine atoms. The amine protons will likely appear as a broad singlet.
- ^{13}C NMR: Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the attached halogens and the amino group.
- ^{19}F NMR: Three distinct signals are expected for the fluorine atoms at the C2, C3, and C4 positions due to their different chemical environments. The coupling patterns between the fluorine atoms and with the aromatic proton would provide valuable structural information.

Mass Spectrometry

The mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of one bromine atom (^{79}Br and ^{81}Br in approximately a 1:1 ratio). High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Safety and Handling

As with any halogenated aromatic compound, **6-Bromo-2,3,4-trifluoroaniline** should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) for this compound is not universally available, the SDS for similar compounds indicate that it may be harmful if swallowed, toxic in contact with skin or if inhaled, and may cause skin and eye irritation. Therefore, it is recommended to:

- Work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- Avoid inhalation of dust and contact with skin and eyes.
- Store in a tightly closed container in a cool, dry place.

Applications in Drug Development

Halogenated anilines are important precursors in the synthesis of a wide range of pharmaceuticals.^[1] The trifluoroaniline scaffold, in particular, is of great interest as the incorporation of fluorine atoms can significantly enhance a drug's metabolic stability, lipophilicity, and binding affinity. **6-Bromo-2,3,4-trifluoroaniline** serves as a versatile starting material for introducing this fluorinated moiety into more complex molecules through reactions at the amino group or via cross-coupling at the bromo position.^[1]

Conclusion

6-Bromo-2,3,4-trifluoroaniline is a highly functionalized building block with significant potential in synthetic chemistry, particularly in the fields of medicinal and agricultural chemistry. Its unique combination of a reactive bromine atom and a trifluorinated aniline ring offers a wide range of possibilities for the synthesis of complex and novel molecules. Further research to fully characterize its physical properties and explore its reactivity will undoubtedly expand its utility as a valuable synthetic intermediate.

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References

- 1. 6-Bromo-2,3,4-trifluoroaniline | 122375-82-0 | Benchchem [benchchem.com]

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